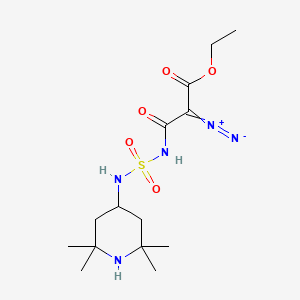
C14H25N5O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C14H25N5O5S is a complex organic molecule with a molecular weight of 375.4438 g/mol. Its systematic name is 5-[(E)-[butoxy(oxido)methylidene]amino]-3-(4-methanesulfonyl-2,2-dimethylpiperazin-1-yl)-1,2,3$l^{5}$-oxadiazol-3-ylium . This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H25N5O5S typically involves multiple steps, starting with the reaction of butylamine with methanesulfonyl chloride to form N-butylmethanesulfonamide . This intermediate is then reacted with piperazine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is carried out using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
C14H25N5O5S: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized , reduced , and substituted derivatives of This compound , which can have different physical and chemical properties.
Scientific Research Applications
C14H25N5O5S: has a wide range of applications in scientific research:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: : This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which C14H25N5O5S exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the activation or inhibition of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C14H25N5O5S: is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
C13H23N5O5S
C15H27N5O5S
C14H24N4O5S
These compounds share similar functional groups but differ in their molecular weight and structure, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C14H25N5O5S |
|---|---|
Molecular Weight |
375.45 g/mol |
IUPAC Name |
ethyl 2-diazo-3-oxo-3-[(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoylamino]propanoate |
InChI |
InChI=1S/C14H25N5O5S/c1-6-24-12(21)10(16-15)11(20)18-25(22,23)17-9-7-13(2,3)19-14(4,5)8-9/h9,17,19H,6-8H2,1-5H3,(H,18,20) |
InChI Key |
NJETXLPGOYAQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)NS(=O)(=O)NC1CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















